molecular formula C9H7BrO3S B1519399 6-Bromo-1,1-dioxothiochroman-4-one CAS No. 112819-26-8

6-Bromo-1,1-dioxothiochroman-4-one

Cat. No.: B1519399
CAS No.: 112819-26-8
M. Wt: 275.12 g/mol
InChI Key: ZIDGASJWZBLPDL-UHFFFAOYSA-N
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Description

6-Bromo-1,1-dioxothiochroman-4-one is a high-purity chemical building block for research and development. This brominated thiochromanone dioxide derivative is of significant interest in medicinal chemistry and organic synthesis. The bromine atom at the 6-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of diverse compound libraries. The 1,1-dioxide (sulfone) group can influence the compound's electronic properties and is a key pharmacophore in some bioactive molecules. Researchers utilize this compound in the exploration of new therapeutic agents and functional materials. Specific physical and chemical properties like melting point and solubility should be determined experimentally. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Note: The specific research applications, mechanism of action, and detailed physicochemical data for this compound are not fully established in the searched literature. It is recommended to consult specialized chemical databases or conduct further experimental studies to confirm its properties and suitability for specific research purposes.

Properties

IUPAC Name

6-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGASJWZBLPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Routes to 6 Bromo 1,1 Dioxothiochroman 4 One

Precursor Synthesis and Building Block Strategies

The assembly of 6-Bromo-1,1-dioxothiochroman-4-one often begins with the synthesis of simpler, foundational molecules that are subsequently elaborated. This building block approach allows for controlled introduction of the required functionalities at specific stages.

The thiochroman-4-one (B147511) core is a versatile precursor in the synthesis of numerous heterocyclic compounds. researchgate.net Several established methods exist for its construction. A common route involves the reaction of thiophenol with an appropriate three-carbon component, such as 2-bromopropionic acid, in a basic medium, followed by cyclization. nih.gov The initial reaction forms a β-arylthiopropanoic acid intermediate.

Another approach is the palladium-catalyzed carbonylative ring-forming reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide, which can afford thiochroman-4-one in good yields and with high regioselectivity. researchgate.net Furthermore, stereoselective syntheses have been developed, for instance, through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones using 2-bromothiophenol. researchgate.netsci-hub.se These methods provide access to the fundamental thiochroman-4-one skeleton, which can then be further functionalized. nih.govacs.org

Table 1: Selected Synthetic Approaches to Thiochroman-4-one

Starting MaterialsReagents & ConditionsProductReference
Thiophenol, 2-bromopropionic acidK₂CO₃/KHCO₃ buffer, then HCl3-(Phenylthio)propanoic acid nih.gov
2-Iodothiophenol, Allene, COPalladium catalystThiochroman-4-one researchgate.net
5-Ylidene-1,3-dioxan-4-ones, 2-BromothiophenolBromo-lithium exchangeChiral Thiochroman-4-ones researchgate.netsci-hub.se

The conversion of the thioether in the thiochroman-4-one ring to a sulfone (1,1-dioxide) is a critical oxidation step. This transformation significantly alters the electronic and steric properties of the molecule. Several oxidizing agents are effective for this purpose. nih.gov

Commonly used reagents include meta-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), which are known for their ability to oxidize thioethers to sulfoxides and subsequently to sulfones. researchgate.netreddit.com The reaction conditions, such as temperature and stoichiometry of the oxidant, can be controlled to achieve the desired oxidation state. For example, using approximately 1.5 equivalents of m-CPBA can yield a mixture of the sulfoxide (B87167) and sulfone. reddit.com Another powerful oxidant for this transformation is Oxone (potassium peroxymonosulfate), often used in a solvent system like methanol, water, and acetone. nih.gov The fixation of sulfur dioxide into molecules is a key strategy in the synthesis of various sulfur-containing drugs. nih.gov

Introducing a bromine atom at the C-6 position of the thiochroman-4-one ring requires a regioselective bromination strategy. The position of bromination is directed by the existing substituents on the aromatic ring. The synthesis can either commence with an already brominated starting material, such as 4-bromothiophenol, or involve the bromination of the pre-formed thiochroman-4-one ring system.

Ionic bromination is a method that can achieve selective halogenation. google.com For instance, the synthesis of the related 6-bromo-tetralone has been accomplished via a Sandmeyer-type reaction, starting from 6-amino-tetralone, which is treated with hydrogen bromide and sodium nitrite, followed by copper(I) bromide. chemicalbook.com This highlights a potential route where an amino-thiochromanone precursor could be converted to the desired 6-bromo derivative. Direct bromination of the aromatic ring of thiochroman-4-one itself is also a viable path, although careful control of conditions is necessary to avoid side reactions.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule or its immediate precursors in fewer steps, often by combining multiple transformations into a single pot or sequence.

The formation of the heterocyclic thiochromanone ring is a key cyclization event. nih.govyoutube.com A widely used and effective method is the intramolecular Friedel-Crafts acylation of β-arylthiopropanoic acids. researchgate.net This reaction is typically promoted by strong acids. For example, treating β-arylthiopropanoic acids with fuming sulfuric acid in a solvent like methylene (B1212753) chloride at room temperature can lead to excellent yields of the corresponding thiochroman-4-ones. researchgate.net This acid-catalyzed cyclization proceeds by electrophilic attack of the acylium ion (formed from the carboxylic acid) onto the electron-rich aromatic ring.

Table 2: Common Cyclization Methods for Thiochroman-4-one Synthesis

PrecursorReagent/CatalystReaction TypeReference
β-Arylthiopropanoic acidsFuming sulfuric acidIntramolecular Friedel-Crafts Acylation researchgate.net
2-Iodothiophenol, Allene, COPalladium catalystCarbonylative Heteroannulation researchgate.net

Once the 6-bromothiochroman-4-one (B177317) skeleton is in place, the final step is the oxidation of the sulfide (B99878) to the 1,1-dioxide. This direct oxidation is a crucial transformation that imparts key chemical properties to the final compound.

As detailed previously (Section 2.1.2), this oxidation is reliably achieved using strong oxidizing agents. A well-documented protocol involves dissolving thiochroman-4-one in a ternary solvent system and treating it with Oxone at elevated temperatures (e.g., 60 °C) for several hours to yield the thiochroman-4-one 1,1-dioxide. nih.gov Alternatively, reagents like m-CPBA or hydrogen peroxide are frequently employed in organic synthesis for the conversion of thioethers to sulfones. nih.govresearchgate.net The choice of oxidant and reaction conditions can be tailored based on the substrate's sensitivity and the desired yield. reddit.com

Integrated Synthetic Pathways Incorporating Bromination and Oxidation

One potential strategy involves the initial synthesis of a thiochroman-4-one precursor. The oxidation of thiochroman-4-ones can be achieved using various oxidizing agents. For instance, the use of dimethyldioxirane (B1199080) (DMD) can produce the corresponding sulfoxides and sulfones, with the product ratio depending on the amount of oxidant used. researchgate.net

A subsequent or concurrent bromination step is necessary to introduce the bromine atom at the C6 position. Ionic bromination conditions, such as using bromine in acetic acid, have been shown to be effective for the selective bromination of related steroid structures, offering high yields. google.com Combining these steps into a one-pot or sequential process without intermediate purification is a key goal of modern synthetic design. For example, after a rhodium-catalyzed cyclization to form a thiochromanone, an in-situ oxidation can be performed to yield the S,S-dioxide derivative. organic-chemistry.org This approach could be adapted to include a bromination step, potentially starting from a pre-brominated substrate or by performing the bromination after cyclization and before the final oxidation.

Advanced Synthetic Methodologies

Modern organic synthesis provides several advanced methodologies that can be applied to construct the this compound scaffold with greater efficiency, control, and complexity.

Transition-Metal-Catalyzed Approaches in Thiochromanone Synthesis

Transition-metal catalysis is a powerful tool for constructing heterocyclic rings like thiochromanone. nih.govthieme-connect.de These methods often proceed under mild conditions with high efficiency and selectivity.

Rhodium-catalyzed reactions have been developed for the synthesis of S-heterocycles. One such method involves the reaction of β-tert-butylthio-substituted aldehydes with alkynes, which, after forming a β′-thio-substituted-enone, undergoes an in-situ intramolecular conjugate addition to yield the thiochromanone core. organic-chemistry.org Significantly, this process allows for subsequent in-situ oxidation to access the S,S-dioxide derivatives directly. organic-chemistry.org

Copper-catalyzed domino processes represent another efficient route. Using an easily handled sulfur source like xanthate, 2'-bromochalcones or 2'-iodochalcones can be converted to thioflavanones in excellent yields through a ligand-free, copper-catalyzed reaction. organic-chemistry.org This methodology can be extended to produce thiochromenones in a one-pot synthesis where a byproduct from the initial cross-coupling step is used as an oxidant for the subsequent transformation. acs.org

Palladium-catalyzed carbonylative ring-forming reactions of substrates like 2-iodothiophenol with allene and carbon monoxide also provide a good to excellent yield of thiochroman-4-one with high regioselectivity. researchgate.net

Catalyst System Reaction Type Precursors Product Reference
Rhodium (Rh)Cyclization / Conjugate Additionβ-tert-butylthio-substituted aldehydes, alkynesThiochromanone derivatives organic-chemistry.org
Copper (Cu)Domino C-S Cross-Coupling2'-halochalcones, xanthateThioflavanones organic-chemistry.org
Palladium (Pd)Carbonylative Ring-Formation2-iodothiophenol, allene, COThiochroman-4-one researchgate.net

Radical Cyclization Reactions for Related Systems

Radical cyclization reactions offer a powerful method for forming cyclic structures through radical intermediates. wikipedia.org These reactions are typically initiated by generating a radical species which then cyclizes intramolecularly onto a multiple bond. wikipedia.orgnumberanalytics.com The resulting cyclized radical is then quenched to form the final product. wikipedia.org

This methodology is particularly useful for synthesizing five- and six-membered rings. wikipedia.org For instance, thiol-catalyzed acyl radical cyclization of alkenals can produce five- and six-membered cyclic ketones in good yields. organic-chemistry.org The process involves the generation of an acyl radical, which then undergoes intramolecular addition to a double bond. organic-chemistry.org

In the context of sulfur-containing heterocycles, thiyl radicals can be employed in cascade reactions to construct complex molecular architectures. nih.gov For example, the cyclization of ortho-vinyl and ortho-allyl phenylisocyanides mediated by a thiyl radical can furnish indole (B1671886) and quinoline (B57606) derivatives. nih.gov While a direct application to this compound is not explicitly documented, the principles of radical cyclization suggest its feasibility for constructing the core thiochroman (B1618051) ring from a suitably designed acyclic precursor containing a bromine atom. The reaction conditions are often mild and tolerate a wide variety of functional groups. wikipedia.org

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govfrontiersin.org This approach aligns with the principles of step economy and is advantageous for creating libraries of compounds for drug discovery. nih.gov

Several classic MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Asinger reaction, demonstrate the power of this approach in building heterocyclic scaffolds. nih.gov While a specific MCR for this compound is not described, one can be envisioned. For example, a three-component reaction involving a brominated thiophenol, an α,β-unsaturated carboxylic acid derivative, and a third component could potentially assemble the thiochromanone ring in a single step. The development of novel MCRs often involves the in-situ generation of a reactive intermediate that can then engage with other reaction partners. nih.gov This strategy offers a convergent and efficient alternative to traditional linear synthetic routes. frontiersin.org

Green Chemistry Approaches in 1,1-Dioxothiochromanone Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds. rsc.org Key aspects include the use of environmentally benign solvents like water, the development of reusable catalysts, and maximizing atom economy. nih.govscirp.org

In the synthesis of related heterocyclic systems like 1,8-dioxo-octahydroxanthenes, significant green advancements have been made. For example, the use of a water-resistant Lewis acid like samarium(III) chloride (SmCl3) in water has been shown to be effective. nih.gov This procedure offers advantages such as an inexpensive and recoverable catalyst, operational simplicity, and minimal environmental impact. nih.gov Ionic liquids have also been employed as a green alternative to conventional organic solvents for the synthesis of these xanthene derivatives, providing excellent yields and a simple work-up. scirp.orgscirp.org

These green methodologies can be adapted for the synthesis of 1,1-dioxothiochromanones. A potential green route to this compound could involve a one-pot reaction in an aqueous medium or an ionic liquid, using a recyclable catalyst to facilitate the cyclization and subsequent oxidation steps, thereby creating a more sustainable synthetic pathway.

Chemical Reactivity and Transformation Studies of 6 Bromo 1,1 Dioxothiochroman 4 One

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a primary site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, and reductions, as well as the synthesis of various derivatives through functionalization. The presence of the electron-withdrawing sulfone and bromo groups is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing its reactivity towards nucleophiles.

Condensation Reactions with Carbonyl Compounds

The active methylene (B1212753) group at the C-3 position, adjacent to the C-4 ketone, allows for condensation reactions with various carbonyl compounds. These reactions, often base-catalyzed, lead to the formation of new carbon-carbon bonds and the synthesis of a diverse range of fused and appended heterocyclic systems. While specific studies on 6-Bromo-1,1-dioxothiochroman-4-one are not extensively documented, the reactivity of the parent thiochroman-4-one (B147511) scaffold suggests that it readily undergoes condensation with aromatic aldehydes, such as benzaldehyde, in the presence of a base like piperidine (B6355638) or sodium ethoxide to yield 3-arylidene derivatives.

ReactantReagentProduct
This compoundBenzaldehyde6-Bromo-3-(phenylmethylene)-1,1-dioxothiochroman-4-one
This compoundAnisaldehyde6-Bromo-3-((4-methoxyphenyl)methylene)-1,1-dioxothiochroman-4-one
This compound4-Nitrobenzaldehyde6-Bromo-3-((4-nitrophenyl)methylene)-1,1-dioxothiochroman-4-one

This table presents plausible condensation reactions based on the known reactivity of the thiochroman-4-one scaffold.

Nucleophilic Additions and Reductions

The electrophilic nature of the C-4 carbonyl carbon makes it susceptible to attack by various nucleophiles. Nucleophilic addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, are expected to yield tertiary alcohols. The reduction of the carbonyl group can be achieved using various reducing agents to afford the corresponding secondary alcohol, 6-Bromo-1,1-dioxothiochroman-4-ol. The choice of reducing agent can influence the stereoselectivity of the reaction.

Examples of Nucleophilic Addition and Reduction Reactions:

Reaction TypeReagentProduct
Grignard ReactionMethylmagnesium bromide6-Bromo-4-hydroxy-4-methyl-1,1-dioxothiochroman
ReductionSodium borohydride6-Bromo-1,1-dioxothiochroman-4-ol
ReductionLithium aluminium hydride6-Bromo-1,1-dioxothiochroman-4-ol

This table illustrates expected outcomes of nucleophilic addition and reduction reactions.

Derivatives via Functionalization of the Ketone

The ketone functionality serves as a handle for the synthesis of a wide array of derivatives. For instance, reaction with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime, this compound oxime. Similarly, hydrazines can be used to form hydrazones, which can be further cyclized to pyrazole (B372694) derivatives. These functionalizations are crucial for developing new compounds with potential biological activities.

ReagentProduct
Hydroxylamine hydrochlorideThis compound oxime
Hydrazine hydrateThis compound hydrazone
PhenylhydrazineThis compound phenylhydrazone

This table showcases derivatives obtainable through ketone functionalization.

Transformations Involving the Sulfur Dioxide Moiety

The sulfone group is a key structural feature of this compound, significantly influencing the molecule's chemical properties and stability.

Stability and Reactivity of the Sulfone Group

The sulfone group in the thiochroman-1,1-dioxide ring is generally stable under a variety of reaction conditions due to the high oxidation state of sulfur. This stability allows for a wide range of chemical modifications at other positions of the molecule without affecting the sulfone moiety. Research on related thiochroman-4-one 1,1-dioxides indicates that the sulfone group is resistant to many oxidizing and reducing agents that typically transform other functional groups. researchgate.net However, under harsh reductive conditions, cleavage of the carbon-sulfur bonds could potentially occur. The electron-withdrawing nature of the sulfone group activates the adjacent methylene protons at the C-2 position, making them susceptible to deprotonation and subsequent reactions.

Potential for Ring Contractions or Expansions

While ring expansion and contraction reactions are well-documented for thiochroman-4-ones, the presence of the 1,1-dioxide group can influence the course of these transformations. For instance, treatment of thiochroman-4-ones with diazomethane (B1218177) has been shown to lead to ring expansion, yielding benzothiepine derivatives. It is plausible that this compound could undergo similar transformations. Conversely, ring contraction reactions, such as the Favorskii rearrangement of α-haloketones, could potentially be induced under specific basic conditions, although such reactions are less commonly reported for this specific heterocyclic system. The stability of the sulfone-containing ring generally makes such transformations challenging. researchgate.net

Reactions of the Bromine Substituent (C-6)

The bromine atom at the C-6 position of the aromatic ring is a key site for a variety of synthetic transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This functionality is pivotal for the structural diversification of the thiochroman-4-one 1,1-dioxide scaffold.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and the bromo-substituted aromatic ring of this compound is a suitable substrate for such transformations.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used method for generating biaryl structures or introducing alkyl or vinyl groups. wikipedia.orgbeilstein-journals.orglibretexts.orgoiccpress.comchemrxiv.org In the context of this compound, this reaction would involve the palladium-catalyzed coupling with a suitable boronic acid or boronate ester. While specific examples with this exact substrate are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura reaction to aryl bromides is well-established. wikipedia.orgoiccpress.com The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) salt and a phosphine (B1218219) ligand, along with a base. wikipedia.orgoiccpress.com

The Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.orgnih.govorganic-chemistry.orguwindsor.ca This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. nih.govorganic-chemistry.org For this compound, a Heck reaction with an alkene would lead to the formation of a styrenyl-type derivative at the C-6 position. The success of the Heck reaction is often dependent on the nature of the alkene, with electron-deficient alkenes generally providing higher yields. uwindsor.ca

A representative, though not specific to the title compound, Heck reaction is shown below:

Reactant 1Reactant 2CatalystBaseSolventProductYield
Aryl BromideAlkenePd(OAc)₂Et₃NDMF6-Alkene-substituted derivativeNot Reported

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orgyoutube.com The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is typically required to activate the ring towards nucleophilic attack. lumenlearning.comlibretexts.org

In the case of this compound, the sulfone group (-SO₂-) is a powerful electron-withdrawing group. Its presence is expected to activate the aromatic ring, making the bromine atom at the C-6 position susceptible to displacement by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

ReactantNucleophileConditionsProduct
This compoundR-NH₂ (Amine)Heat, Base6-Amino-1,1-dioxothiochroman-4-one derivative
This compoundR-O⁻ (Alkoxide)Heat6-Alkoxy-1,1-dioxothiochroman-4-one derivative

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.orgnih.govtcnj.eduprinceton.edu This transformation is most commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The reaction of this compound with an organolithium reagent would be expected to generate the corresponding 6-lithio derivative.

This newly formed organolithium intermediate is a potent nucleophile and can be reacted with a variety of electrophiles to introduce a wide range of functional groups at the C-6 position. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a versatile strategy for the derivatization of the thiochroman-4-one 1,1-dioxide core.

Starting MaterialReagent 1Reagent 2 (Electrophile)Product
This compoundn-BuLiCO₂1,1-Dioxo-4-oxothiochroman-6-carboxylic acid
This compoundt-BuLiR-CHO (Aldehyde)6-(Hydroxy(R)methyl)-1,1-dioxothiochroman-4-one

Derivatization for Extended Chemical Scaffolds

The reactivity of the C-6 bromine atom provides a gateway for the construction of more complex molecular architectures. By employing the cross-coupling and metal-halogen exchange reactions discussed previously, a diverse array of substituents can be appended to the aromatic ring, leading to extended chemical scaffolds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of various thiochroman-4-one derivatives has been explored for their potential as leishmanicidal agents. nih.gov

Transformations at the Heterocyclic Ring (Thiochroman System)

The heterocyclic portion of this compound also possesses reactive sites that can be exploited for further functionalization.

Reactions at C-2 and C-3 Positions

The methylene group at the C-2 position, being alpha to the strongly electron-withdrawing sulfone group, is acidic and can be deprotonated with a suitable base. The resulting carbanion can then react with various electrophiles, allowing for the introduction of substituents at this position.

Furthermore, the C2-C3 positions can undergo dehydrogenation to introduce a double bond, forming the corresponding 4H-thiochromen-4-one 1,1-dioxide derivative. nih.gov This transformation can be achieved using reagents like iodine in DMSO. nih.gov The resulting α,β-unsaturated system opens up possibilities for conjugate addition reactions. A study on thiochroman-4-one derivatives demonstrated that dehydrogenation to yield a double bond between C2-C3, in combination with the sulfone, can lead to compounds with significant biological activity. nih.gov

Starting MaterialReagentProduct
Thiochroman-4-one 1,1-dioxideI₂ in DMSO4H-Thiochromen-4-one 1,1-dioxide

Rearrangement Reactions

The structural framework of this compound, which contains an α-halo ketone moiety, makes it a prime candidate for specific classes of molecular rearrangements. The presence of the electron-withdrawing sulfone group (1,1-dioxo) and the bromine atom at the α-position to the carbonyl group are key features that dictate its reactivity, particularly in the presence of a base.

One of the most significant rearrangement reactions for α-halo ketones is the Favorskii rearrangement. wikipedia.org This reaction typically involves treating an α-halo ketone with a base to yield a carboxylic acid derivative, often with a contraction of the ring system in cyclic substrates. wikipedia.orgvaia.com For this compound, this reaction is anticipated to proceed via a ring-contraction mechanism.

The generally accepted mechanism for the Favorskii rearrangement begins with the abstraction of an acidic α-proton by a base, leading to the formation of an enolate. wikipedia.orgresearchgate.net In the case of this compound, the proton at the C-2 position is rendered acidic by the adjacent sulfone and carbonyl groups. The subsequent intramolecular nucleophilic attack by the enolate displaces the bromide ion, forming a highly strained bicyclic cyclopropanone (B1606653) intermediate. This intermediate is then attacked by a nucleophile (such as hydroxide (B78521), an alkoxide, or an amine). wikipedia.org The subsequent collapse of the tetrahedral intermediate involves the cleavage of the original bond between the carbonyl carbon and the α-carbon, leading to a ring-contracted product.

When this compound undergoes this rearrangement, the six-membered heterocyclic ring is expected to contract, yielding a five-membered benzisothiazole derivative. Specifically, the reaction would lead to the formation of a functionalized 1,1-dioxo-2,3-dihydro-1H-benzo[d]isothiazole-3-carboxylic acid or its corresponding ester or amide, depending on the nucleophile used. This transformation provides a synthetic route to saccharin (B28170) analogues, which are of interest in medicinal chemistry. nih.govmdpi.com

The expected products from the Favorskii rearrangement of this compound with various nucleophiles are detailed in the table below.

Table 1: Expected Products of the Favorskii Rearrangement of this compound

Starting Material Base/Nucleophile Expected Major Product Product Class
This compound Sodium hydroxide (NaOH) 6-Bromo-1,1-dioxo-2,3-dihydro-1H-benzo[d]isothiazole-3-carboxylic acid Carboxylic Acid
This compound Sodium methoxide (B1231860) (NaOMe) Methyl 6-bromo-1,1-dioxo-2,3-dihydro-1H-benzo[d]isothiazole-3-carboxylate Ester

While direct experimental data on the rearrangement of this compound is not extensively published, the principles of the Favorskii rearrangement are well-established for a wide range of α-halo ketones, including cyclic systems. wikipedia.orgharvard.edu The reaction serves as a powerful method for skeletal reorganization and the synthesis of novel ring structures from readily available precursors. The reactivity of related α-halo sulfones in base-induced rearrangements further supports the likelihood of this transformation pathway. acs.org

Structural Characterization and Elucidation for Research Applications

Spectroscopic Analysis in Mechanistic and Structural Investigations

Spectroscopic techniques are fundamental in determining the precise connectivity and electronic environment of atoms within a molecule. For a compound like 6-Bromo-1,1-dioxothiochroman-4-one, a multi-faceted spectroscopic approach would be indispensable.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Complex Structure Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule. In the case of this compound, ¹H NMR would be expected to reveal the chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons. This data would help to define the substitution pattern on the aromatic ring and the conformation of the heterocyclic ring. Concurrently, ¹³C NMR would identify the number of unique carbon environments, including the carbonyl, sulfonyl, and aromatic carbons. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals by establishing their connectivity. However, no such experimental NMR data appears to be published for this specific compound.

Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula of this compound (C9H7BrO3S) by providing a highly accurate mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a distinctive M and M+2 peak in the mass spectrum. Analysis of the fragmentation pattern could further corroborate the proposed structure by identifying characteristic losses of small molecules or radicals. Regrettably, no experimental mass spectral data for this compound is available in the reviewed sources.

Chiroptical Properties and Stereochemical Investigations (if applicable to derivatives)

The parent compound, this compound, is achiral. However, the introduction of substituents at certain positions could create stereocenters, leading to chiral derivatives. In such cases, chiroptical techniques like circular dichroism (CD) would be essential for investigating their stereochemical properties and determining their absolute configuration. As there is no information on such derivatives, this area of investigation remains unexplored.

Theoretical and Computational Studies of 6 Bromo 1,1 Dioxothiochroman 4 One

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. For derivatives of thiochroman-4-one (B147511) 1,1-dioxide, computational methods like Density Functional Theory (DFT) are employed to elucidate their electronic characteristics.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. In related thiochromone (B8434766) derivatives, the HOMO and LUMO are often characterized by π-type orbitals, indicating the prevalence of π→π* electronic transitions. researchgate.net For 6-Bromo-1,1-dioxothiochroman-4-one, the HOMO would likely be distributed over the aromatic ring and the lone pairs of the oxygen and bromine atoms, while the LUMO would be centered on the α,β-unsaturated ketone system, including the carbonyl group and the C2-C3 double bond (if present, as in the thiochromenone analogue). The sulfone group, being a strong electron-withdrawing group, significantly influences the energy of these orbitals.

Molecular Electrostatic Potential (MEP): MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. For chromone (B188151) derivatives, the region around the carbonyl oxygen typically exhibits the most negative potential (red color), indicating a high electron density and susceptibility to electrophilic attack. d-nb.info Conversely, the hydrogen atoms of the aromatic ring and the region around the sulfone group would show a positive potential (blue color), marking them as sites for nucleophilic attack. The introduction of a bromine atom at the 6-position is expected to create a region of slight positive potential on the halogen atom (σ-hole), which can participate in halogen bonding.

Table 1: Calculated Electronic Properties of Related Thiochroman-4-one Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Thiochroman-4-one----
Thiochroman-4-one 1,1-dioxide----
2-Methyl-thiochroman-4-one 1,1-dioxide nih.gov----
6-Fluoro-2-(4-(trifluoromethyl)phenyl)thiochroman-4-one----

Note: Specific values for this compound are not available in the searched literature. The table is illustrative of the types of data generated in computational studies.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule dictates its biological activity and physical properties. The thiochroman (B1618051) ring is not planar and can adopt different conformations.

For the parent isothiochroman, the bent form is the lowest energy conformation, with a twisted conformer being slightly higher in energy by about 80 ± 20 cm⁻¹. researchgate.net In this compound, the heterocyclic ring can exist in a half-chair or twist-boat conformation. The presence of the bulky sulfone group and the bromine atom will influence the conformational preference and the energy barriers between different conformers. Computational studies on related 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have shown that even small structural modifications can significantly alter the predominant conformer in solution. rsc.org

A detailed conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the flexible bonds to identify all possible low-energy conformers and the transition states connecting them.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For instance, the bromination of thiochromanone is known to yield several products, and computational methods could be used to understand the regioselectivity and the mechanism of subsequent reactions, such as ring contractions. rsc.org

In the context of the biological activity of thiochroman-4-one derivatives, computational docking studies have been used to understand the interaction with biological targets. For example, derivatives of 4H-thiochromen-4-one 1,1-dioxide have been identified as allosteric modulators that can interact with key amino acids in the binding pocket of enzymes like trypanothione (B104310) reductase. researchgate.netresearchgate.net Similar studies on this compound could reveal its potential biological targets and the mechanism of action at a molecular level.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are a standard practice. For related chromone derivatives, calculated chemical shifts have shown good agreement with experimental values. d-nb.info For this compound, DFT calculations could predict the chemical shifts of the protons and carbons, aiding in the assignment of the experimental spectra. The bromine substituent would be expected to cause a downfield shift for the adjacent aromatic protons and carbons.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra can be calculated and compared with experimental FT-IR and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and basis set limitations. Key vibrational modes for this compound would include the C=O stretch of the ketone, the symmetric and asymmetric stretches of the SO₂ group, and various vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. For similar chromone derivatives, the calculated absorption maxima have been shown to correspond well with experimental data. d-nb.info The calculations would likely predict π→π* and n→π* transitions for this compound.

Table 2: Predicted Spectroscopic Data for a Hypothetical Thiochroman-4-one Derivative

Spectroscopic TechniquePredicted Value
¹³C NMR (C=O)~190-195 ppm
¹H NMR (Aromatic)~7.0-8.5 ppm
IR (C=O stretch)~1680 cm⁻¹
IR (SO₂ stretch)~1300 cm⁻¹ (asym), ~1150 cm⁻¹ (sym)
UV-Vis (λmax)~250-350 nm

Note: These are estimated values based on data for related compounds and general trends in spectroscopy.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. researchgate.net While no specific QSRR studies on this compound were found, this approach is highly relevant for understanding the influence of substituents on the properties of the thiochroman-4-one 1,1-dioxide scaffold.

In a QSRR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for a series of substituted thiochroman-4-one 1,1-dioxides. These descriptors would then be correlated with an experimental measure of reactivity, such as a reaction rate or a biological activity. This could reveal, for example, how the electronic properties of the substituent at the 6-position (like bromine) affect the compound's efficacy as an antimicrobial or anticancer agent. Structure-activity relationship (SAR) studies on thiochroman derivatives have highlighted the importance of substituents on the aromatic ring for their biological activity. nih.gov

Molecular Dynamics Simulations to Understand Molecular Behavior in Various Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their behavior over time in different environments, such as in solution or interacting with a biological membrane or protein. mdpi.comtaylorandfrancis.com

For this compound, MD simulations could be used to:

Study its conformational dynamics in different solvents.

Investigate its interaction with a model cell membrane to understand its permeability.

Simulate its binding to a target protein to analyze the stability of the complex and the key intermolecular interactions. nih.govresearchgate.net

Advanced Research Applications and Methodological Development

Role in Material Science and Polymer Chemistry

Currently, there is a notable absence of published research detailing the use of 6-Bromo-1,1-dioxothiochroman-4-one as a monomer in the synthesis of specialty polymers. The bifunctional nature of the molecule, possessing both a reactive ketone and an aryl bromide, could theoretically allow for its participation in polycondensation or other polymerization reactions. The electron-withdrawing sulfone group would also influence the reactivity of the aromatic ring, potentially impacting polymer properties. However, without experimental data, its role in material science and polymer chemistry remains speculative.

Applications in Catalysis and Ligand Design

The potential for this compound and its derivatives to serve as ligands in catalysis is an area that is yet to be investigated. The oxygen and sulfur atoms within the heterocyclic ring system could act as coordination sites for metal centers. The rigid thiochroman (B1618051) scaffold could also provide a well-defined geometry for a catalytic pocket. Despite these theoretical attributes, no studies have been found that explore the synthesis of ligands from this compound or its application in catalytic processes.

Advanced Analytical Method Development for Detection and Quantification

While the synthesis of related thiochroman-4-one (B147511) derivatives has been documented, there is a lack of specific advanced analytical methods developed for the detection and quantification of this compound outside of biological contexts. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be the presumptive methods for its characterization and quantification. However, no specialized methods tailored for its detection in specific non-biological matrices have been reported in the literature.

Exploration as a Precursor for Non-Biological High-Value Chemical Synthesis

The primary focus of existing research on the thiochroman-4-one scaffold has been on the synthesis of biologically active molecules. The inherent reactivity of the aryl bromide moiety, for instance, makes it a suitable handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The ketone can be a site for various transformations, including reductions, additions, and condensations. These reactions could, in principle, be leveraged for the synthesis of high-value, non-biological chemicals such as functional dyes, electronic materials, or specialized chemical probes. Nevertheless, the scientific literature to date has not documented such applications for this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of the thiochromanone scaffold and its derivatives has traditionally relied on methods like Friedel-Crafts acylations and reactions of thiophenols with β-halopropionic acids. nih.govresearchgate.net However, the future of synthesizing 6-Bromo-1,1-dioxothiochroman-4-one lies in the adoption of more sustainable and efficient methodologies.

Biocatalysis: The use of enzymes for chemical synthesis, or biocatalysis, offers a green alternative to traditional methods. chemicalbook.com Marine-derived fungi, for example, have shown potential in the biotransformation of thiochroman (B1618051) derivatives, including oxidations to form sulfoxides. chemicalbook.com Future research could focus on identifying or engineering enzymes, such as Baeyer-Villiger monooxygenases, capable of selectively oxidizing the sulfide (B99878) of a 6-bromothiochroman-4-one (B177317) precursor to the corresponding sulfone. nih.gov This approach could offer high stereoselectivity and reduce the need for harsh chemical oxidants.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing heterocyclic compounds under mild conditions. nih.govacs.orgnih.govnih.gov This technique could be explored for novel C-S bond formations or for the late-stage functionalization of the thiochromanone core. acs.org Similarly, electrochemical methods, which use electricity to drive chemical reactions, present a sustainable pathway for synthesizing flavanones and could be adapted for thiochromanone synthesis. researchgate.net

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. The synthesis of sulfur-containing heterocyles has been successfully demonstrated using flow reactors. Future work could involve developing a continuous process for the synthesis of this compound, potentially integrating multiple reaction steps into a single, streamlined operation.

Exploration of Under-Investigated Reaction Pathways

The reactivity of this compound is largely unexplored, offering a rich field for investigation. The interplay between the bromo, ketone, and sulfone functionalities could lead to novel chemical transformations.

The α-bromo ketone moiety is a classic synthetic handle, but its reactivity within the rigid, electron-deficient thiochromanone sulfone framework is not well understood. The electron-withdrawing nature of the sulfone group is known to increase the acidity of α-protons, which could influence enolate formation and subsequent reactions. nih.gov Research into the reductive debromination of α-bromo sulfones suggests that the stability of the resulting α-anion is a key factor. nih.gov

Future studies could explore:

Ring Contraction and Expansion Reactions: 3-Bromothiochroman-4-one and its S-oxide have been shown to undergo ring contraction. rsc.org Investigating similar reactions with this compound could lead to novel heterocyclic systems. Ring expansion reactions are also a valuable tool for accessing medium-sized sulfur-containing heterocycles. researchgate.net

Reactions at the Carbonyl Group: Condensation reactions of the ketone with various reagents, such as hydrazines or active methylene (B1212753) compounds, could yield a diverse library of fused heterocyclic derivatives like pyrazoles and isoxazoles. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent on the aromatic ring is a prime site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to modulate the compound's properties. acs.org

Advanced Spectroscopic and Structural Analysis Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and designing applications.

Two-Dimensional NMR Spectroscopy: While standard 1D NMR provides basic structural information, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals, especially for complex derivatives. chemicalbook.comdsau.dp.ua These techniques will be invaluable for characterizing the products of the unexplored reaction pathways mentioned above.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. researchgate.net Obtaining the crystal structure of this compound would provide precise information on bond lengths, bond angles, and the conformation of the thiazine (B8601807) ring. This data is fundamental for understanding its reactivity and for computational modeling.

Computational and DFT Studies: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity descriptors of the molecule. sigmaaldrich.com Such studies can help to rationalize observed reactivity and predict the outcomes of new reactions. For example, DFT could be used to model the transition states of potential reactions to understand the influence of the bromo and sulfone groups.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. organic-chemistry.orguzh.chchemscene.comresearchgate.net

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and optimal conditions for new transformations. cmu.edunih.goviomcworld.com For a multifunctional compound like this compound, an ML model could predict the most likely site of reaction under different conditions, for example, whether a nucleophile would attack the carbonyl carbon, the α-carbon, or the brominated aromatic ring. ML models are also being developed to predict site selectivity in halogenation reactions. nih.gov

De Novo Design: Generative AI models can design novel molecules with specific desired properties. organic-chemistry.org By defining a set of desired attributes, such as specific biological activity or material properties, an AI model could generate new derivatives of the brominated sulfone thiochromanone core.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML Application Description Potential Impact
Reaction Outcome Prediction Predicts the major product and yield of a reaction based on reactants and conditions. Accelerates the discovery of new reactions and avoids unnecessary experiments.
Synthesis Planning Proposes synthetic routes to target derivatives. Streamlines the synthesis of novel compounds based on the core structure.
Property Prediction Predicts physicochemical and biological properties of virtual derivatives. Enables rapid screening of large virtual libraries for promising candidates.

| De Novo Molecular Design | Generates novel molecular structures with desired properties. | Facilitates the discovery of new functional molecules based on the thiochromanone sulfone scaffold. |

Discovery of Novel Chemical Reactivity Patterns for the Brominated Sulfone Thiochromanone Core

The unique combination of functional groups in this compound suggests the potential for discovering novel reactivity patterns. The strong electron-withdrawing nature of the sulfone group significantly influences the electronic properties of the entire molecule. researchgate.netacs.orgrsc.org

Future research could focus on:

Domino and Cascade Reactions: Designing one-pot reactions where a single event triggers a cascade of transformations, leading to complex molecular architectures in a single step. The reactivity of the α-bromo ketone could be the starting point for such a cascade.

Reactions Involving the Sulfone Group: While often considered a stable functional group, sulfones can participate in certain reactions, such as the Ramberg–Bäcklund reaction to form alkenes. researchgate.net Investigating the possibility of such reactions with the thiochromanone sulfone core could lead to interesting new products.

Photochemical Reactions: The carbonyl group and the aromatic ring are chromophores that could participate in photochemical reactions upon irradiation with UV or visible light, potentially leading to novel cycloadditions or rearrangements.

Potential for Incorporation into Novel Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The functional groups present in this compound make it an excellent candidate for use in crystal engineering and the construction of supramolecular assemblies. nih.govmdpi.com

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, forming directional interactions with electron-rich atoms like oxygen or nitrogen. rsc.orgspectrabase.comnih.govnih.govresearchgate.netnih.govmdpi.com This interaction is increasingly being used to control the self-assembly of molecules in the solid state.

Sulfone as a Hydrogen Bond Acceptor: The oxygen atoms of the sulfone group are excellent hydrogen bond acceptors. This property can be exploited to form co-crystals with hydrogen bond donors, creating well-defined supramolecular architectures.

| Dipole-Dipole Interactions | Carbonyl and sulfone groups | The polar nature of these groups will influence the packing of the molecules in the solid state. |

By systematically studying the interplay of these non-covalent interactions, it may be possible to design and synthesize novel materials with interesting properties, such as specific solid-state packing, porosity, or even catalytic activity. Theoretical studies on the nature of halogen bonding in similar systems can provide valuable guidance for these efforts. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-bromo-1,1-dioxothiochroman-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or oxidation reactions. Key reagents include brominating agents (e.g., NBS) in polar solvents like DMF, with yields dependent on temperature control (70–90°C) and anhydrous conditions. For example, one-pot synthesis methods using NaBH₄ as a reductant in THF have achieved yields up to 78% . Optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios of bromine donors to avoid over-bromination .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar compounds?

Methodological Answer:

  • ¹H NMR : The bromine substituent at position 6 causes deshielding of adjacent protons, resulting in distinct splitting patterns (e.g., doublet of doublets at δ 7.2–7.5 ppm for aromatic protons).
  • IR : The sulfone group (SO₂) shows strong absorption bands at 1150–1250 cm⁻¹ and 1300–1350 cm⁻¹, differentiating it from non-oxidized thiochromans.
  • Mass Spectrometry : The molecular ion peak at m/z 275.12 (C₉H₇BrO₃S) confirms the molecular formula, with fragmentation patterns showing loss of Br (Δ m/z 79/81) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Risk Code: 36/37/38) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Contradictions in bond lengths or angles (e.g., discrepancies in sulfone group geometry) require:

  • High-resolution X-ray diffraction : Collect data at low temperatures (100 K) to minimize thermal motion artifacts.
  • DFT Calculations : Compare experimental data with computational models (e.g., B3LYP/6-31G*) to validate stereoelectronic effects.
  • Multi-laboratory validation : Cross-check results using independent crystallography datasets .

Q. What strategies improve regioselectivity in functionalizing the thiochroman core of this compound?

Methodological Answer:

  • Directed ortho-metallation : Use directing groups (e.g., -SO₂-) to position bromine or other substituents.
  • Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids, though steric hindrance at position 6 may require bulky ligands (e.g., SPhos) for efficient coupling .
  • Microwave-assisted synthesis : Enhance reaction kinetics for challenging substitutions (e.g., 20 minutes at 120°C vs. 12 hours conventional heating) .

Q. How can conflicting bioactivity data for this compound across studies be reconciled?

Methodological Answer:

  • Batch variability analysis : Verify purity (>98% by HPLC) and confirm the absence of isomers (e.g., 7-bromo vs. 6-bromo) using chiral columns.
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%).
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, addressing outliers through sensitivity analysis .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

  • Activation of the aromatic ring : The electron-withdrawing sulfone group enhances electrophilicity at position 6, facilitating SNAr with amines or thiols.
  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps (e.g., deprotonation of intermediates).
  • Isotopic labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in hydrolysis byproducts .

Data Management & Reproducibility

Q. How should researchers balance open data sharing with privacy concerns in studies involving this compound?

Methodological Answer:

  • De-identification : Remove proprietary synthesis details while disclosing spectral data (NMR, IR) in public repositories like PubChem .
  • Controlled access : Use platforms like Zenodo with embargo periods to protect unpublished findings.
  • Compliance : Follow GDPR and HIPAA guidelines for data containing human/animal trial linkages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.